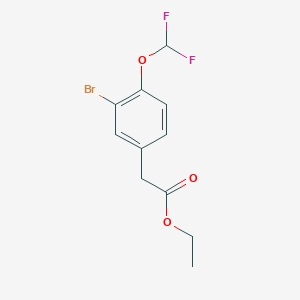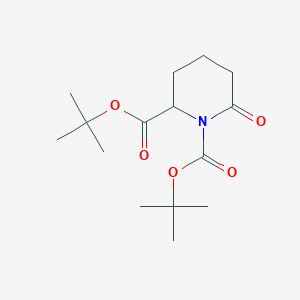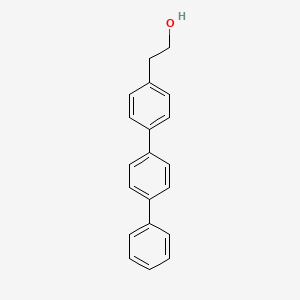
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a transition metal catalyst. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to ensure high yield and purity. The process is designed to be efficient and cost-effective, meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate: Similar structure but with different stereochemistry.
Methyl 2-(4-Methoxyphenyl)cyclopropanecarboxylate: Similar structure but with different substituents on the cyclopropane ring.
Uniqueness
Methyltrans-2-(4-Methoxyphenyl)cyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of a methoxy group on the phenyl ring.
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-9-5-3-8(4-6-9)10-7-11(10)12(13)15-2/h3-6,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGQSHLGMZJUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)










